molecular formula C3H7NO2 B1339985 DL-Alanine-d3 CAS No. 53795-94-1

DL-Alanine-d3

Cat. No.: B1339985
CAS No.: 53795-94-1
M. Wt: 92.11 g/mol
InChI Key: QNAYBMKLOCPYGJ-FIBGUPNXSA-N
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Description

Molecular Formula and Isotopic Composition

DL-Alanine-3,3,3-d3 possesses the molecular formula C3D3H4NO2, representing a precisely deuterated derivative of the naturally occurring amino acid alanine. The compound exhibits a molecular weight of 92.1117 atomic mass units, which represents an increase of approximately 3.0 atomic mass units compared to the non-deuterated form due to the substitution of three hydrogen atoms with deuterium isotopes. The isotopic composition is characterized by 99 atom percent deuterium incorporation at the methyl carbon position, ensuring high isotopic purity for research applications.

The Chemical Abstracts Service registry number for DL-Alanine-3,3,3-d3 is 53795-94-1, which provides unambiguous identification of this specific isotopically labeled compound. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-amino-3,3,3-trideuteriopropanoic acid, clearly indicating the position and number of deuterium substitutions. The structural representation follows the standard amino acid backbone configuration with the amino group at the alpha carbon position and the carboxyl group forming the characteristic zwitterionic structure in crystalline form.

The deuterium labeling pattern specifically targets the methyl group attached to the alpha carbon, leaving the amino and carboxyl functional groups in their protio forms. This selective deuteration strategy preserves the essential chemical properties of the amino acid while introducing isotopic markers that enable detailed structural and dynamic studies. The high atom percent deuterium content ensures minimal contamination with protio species, which is crucial for neutron scattering experiments and nuclear magnetic resonance spectroscopy applications.

Crystallographic Analysis and Hydrogen Bonding Networks

Crystallographic investigations of DL-Alanine-3,3,3-d3 reveal a complex three-dimensional hydrogen bonding network that governs the solid-state organization of the compound. The crystal structure adopts the space group Pna21 at ambient conditions, consistent with other alanine derivatives but exhibiting subtle modifications due to deuterium substitution effects. The unit cell parameters demonstrate slight variations compared to the protio form, with dimensions reflecting the influence of isotopic substitution on intermolecular interactions.

The hydrogen bonding network in DL-Alanine-3,3,3-d3 crystals is dominated by three primary N-H···O hydrogen bonds that link adjacent molecules into extended two-dimensional layers. These hydrogen bonds exhibit bond lengths ranging from approximately 1.8 Å for the strongest interactions to longer distances for weaker secondary contacts. The nitrogen-hydrogen bonds within the ammonium group show distinct geometric arrangements that differ subtly from those observed in the protio form, indicating the influence of deuteration on hydrogen bonding geometry.

Neutron diffraction studies have provided precise determination of hydrogen and deuterium positions within the crystal structure, revealing the detailed three-dimensional arrangement of intermolecular contacts. The strongest intermolecular interactions occur between ammonium nitrogen atoms and carboxylate oxygen atoms, forming chains that propagate along specific crystallographic directions. These chains are interconnected through weaker hydrogen bonds to create a robust three-dimensional network that stabilizes the crystal structure.

The crystallographic analysis reveals that deuterium substitution affects not only the direct chemical environment of the methyl group but also influences the broader hydrogen bonding network through subtle geometric adjustments. These modifications result in measurable changes in unit cell parameters and intermolecular distances, demonstrating the far-reaching effects of isotopic substitution on crystal structure organization.

Comparative Structural Features of Deuterated vs. Protio Forms

Comparative structural analysis between DL-Alanine-3,3,3-d3 and its protio analog reveals significant differences attributable to isotopic effects and the distinct physical properties of deuterium versus hydrogen. The deuterated form exhibits modified bond lengths, particularly in the vicinity of the substituted methyl group, where carbon-deuterium bonds are systematically shorter than their carbon-hydrogen counterparts due to the reduced zero-point vibrational energy of deuterium.

The most pronounced structural differences manifest in the conformational preferences of the methyl group, where deuterium substitution leads to altered rotational barriers and modified torsional angles. These changes propagate through the molecular structure, affecting the orientation of the amino acid backbone and consequently influencing intermolecular interactions within the crystal lattice. Neutron diffraction studies have documented systematic variations in N-D bond lengths compared to N-H bonds, with deuterated forms showing consistently different geometric parameters.

Temperature-dependent structural studies reveal that deuterated alanine undergoes different thermal behavior compared to the protio form, with evidence suggesting structural phase transitions occurring at distinct temperatures. Specifically, fully deuterated alanine derivatives demonstrate structural rearrangements around 170 K, which are not observed in the corresponding protio compounds. These phase transitions are characterized by changes in hydrogen bonding patterns and molecular conformations that reflect the distinct vibrational properties of deuterium-containing systems.

The comparison extends to vibrational properties, where deuterated forms exhibit modified phonon modes and altered lattice dynamics. Raman spectroscopy studies have identified new vibrational modes in deuterated alanine that are absent in the protio form, indicating fundamental changes in the mechanical properties of the crystal lattice. These spectroscopic signatures provide direct evidence for the structural modifications induced by deuterium substitution and demonstrate the sensitivity of amino acid structures to isotopic composition.

Conformational Dynamics via Neutron Diffraction Studies

Neutron diffraction investigations of DL-Alanine-3,3,3-d3 have provided unprecedented insights into the conformational dynamics of deuterated amino acid systems. These studies exploit the distinct scattering properties of deuterium compared to hydrogen, enabling precise determination of atomic positions and thermal motion parameters throughout the crystal structure. The neutron diffraction data reveal complex temperature-dependent behavior that reflects the interplay between isotopic effects and molecular dynamics.

Temperature-variable neutron diffraction measurements demonstrate systematic changes in N-D bond lengths as a function of temperature, with clear evidence for conformational rearrangements occurring at specific thermal transition points. Between 160 K and 240 K, three distinct N-D bond lengths are observed, suggesting multiple conformational states of the ammonium group that interchange dynamically as temperature varies. This behavior contrasts with the more uniform bond length distribution observed in protio forms at equivalent temperatures.

The conformational dynamics studies reveal that deuterium substitution significantly affects the energy landscape for molecular motion within the crystal lattice. The reduced vibrational frequency of deuterium compared to hydrogen leads to modified barrier heights for conformational transitions and altered pathways for structural rearrangements. These effects are particularly pronounced in hydrogen-bonded systems where the isotope effect influences both intramolecular and intermolecular potential energy surfaces.

Detailed analysis of thermal displacement parameters from neutron diffraction data provides quantitative measures of atomic motion amplitudes and directional preferences. The deuterated methyl group exhibits distinct thermal motion characteristics compared to protio analogs, with reduced vibrational amplitudes reflecting the increased mass of deuterium atoms. These findings contribute to fundamental understanding of isotope effects on molecular dynamics and provide essential data for theoretical modeling of deuterated amino acid systems.

The neutron diffraction studies have also revealed evidence for collective motions within the crystal structure, where groups of molecules undergo correlated conformational changes that propagate through the hydrogen bonding network. These collective phenomena demonstrate the cooperative nature of structural dynamics in amino acid crystals and highlight the sensitivity of these systems to isotopic composition variations.

Properties

IUPAC Name

2-amino-3,3,3-trideuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583939
Record name (3,3,3-~2~H_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53795-94-1
Record name (3,3,3-~2~H_3_)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis via Deuterium Exchange on Alanine Precursors

One common approach involves starting from natural DL-alanine or its precursors and introducing deuterium atoms through exchange reactions or catalytic reduction in deuterated solvents or reagents.

  • Deuterium Exchange Reaction:
    The beta hydrogens of alanine can be replaced by deuterium via exposure to deuterium oxide (D2O) under catalytic or basic conditions. This method relies on the acidity of the alpha and beta hydrogens and the ability of the catalyst or base to facilitate hydrogen-deuterium exchange selectively at the 3,3,3-position.

  • Catalytic Reduction of Precursors:
    Another route involves the catalytic reduction of halogenated or oxazolone derivatives of alanine in the presence of deuterium gas (D2) or deuterated solvents. For example, catalytic reduction of 2-methyl oxazolone derivatives in deuterated media using palladium or platinum catalysts can yield alanine labeled with deuterium at the beta carbon.

Synthesis from Halopropionic Acid Derivatives

  • Reaction of Chloropropionic Acid with Ammonia:
    Racemic DL-alanine can be synthesized by reacting racemic chloropropionic acid with ammonia in aqueous or aqueous-alcoholic media at elevated temperatures (50–110 °C). For the deuterated variant, the chloropropionic acid precursor can be selectively deuterated at the beta position before reaction with ammonia to yield DL-Alanine-3,3,3-d3.

  • Use of Optically Active Chloropropionic Acid:
    For enantiomerically pure D- or L-alanine-3,3,3-d3, optically active chloropropionic acid derivatives are reacted with ammonia or ammonia-donating compounds under controlled conditions to avoid racemization. This method can be adapted for deuterium incorporation by using deuterated reagents or solvents during synthesis.

Enzymatic and Biocatalytic Methods

  • Enzymatic Deacylation:
    Enzymatic methods have been reported for the preparation of deuterated amino acids, where acetylated deuterated amino acid derivatives undergo enzymatic deacylation to yield the free amino acid. For example, renal acylase can be used to deacetylate acetylated alanine derivatives labeled with deuterium at the beta position.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations Purity Achieved
Deuterium Exchange on Alanine DL-Alanine, D2O, base or catalyst Simple, direct labeling May require multiple exchanges ≥98% chemical, 99 atom % D
Catalytic Reduction of Oxazolone Oxazolone derivative, Pd/C or Pt catalyst, D2 High specificity, good yield Requires precursor synthesis High isotopic purity
Reaction of Chloropropionic Acid + NH3 Chloropropionic acid (deuterated), NH3, 50-110°C Scalable, can yield enantiopure Requires halogenated precursors >98% chemical, >98% ee (enantiomeric excess)
Enzymatic Deacylation Acetylated deuterated alanine, renal acylase Mild conditions, stereospecific Enzyme availability and cost High purity, stereospecific

Detailed Research Findings

  • Isotopic Purity and Stability:
    DL-Alanine-3,3,3-d3 prepared by these methods typically achieves isotopic purity of 99 atom % deuterium, which is critical for accurate metabolic tracing and kinetic isotope effect studies.

  • Stereochemical Considerations:
    While DL-alanine is racemic, methods involving optically active chloropropionic acid allow for the preparation of enantiomerically enriched D- or L-alanine-3,3,3-d3 with enantiomeric excess greater than 98%, important for chiral biochemical studies.

  • Catalytic Reduction Specificity:
    Catalytic reduction of oxazolone derivatives in deuterated solvents has been shown to selectively introduce deuterium at the beta carbon without affecting other positions, as confirmed by NMR and mass spectrometry analyses.

  • Enzymatic Deacylation Efficiency: Enzymatic deacylation using renal acylase provides a mild and stereospecific route to free deuterated amino acids, minimizing racemization and degradation, with yields up to 86% reported in related amino acid syntheses.

Chemical Reactions Analysis

Types of Reactions

DL-Alanine-3,3,3-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated keto acids, non-deuterated alanine, and various substituted alanine derivatives .

Scientific Research Applications

Metabolic Research

1.1 Protein Turnover Studies

DL-Alanine-3,3,3-d3 is extensively used in metabolic research to study protein turnover. The incorporation of this isotopically labeled amino acid allows researchers to trace metabolic pathways and quantify protein synthesis and degradation rates in vivo. For instance, mass spectrometry techniques can detect the presence of DL-Alanine-3,3,3-d3 in biological samples, providing insights into amino acid metabolism under different physiological conditions .

1.2 Glucose-Alanine Cycle

The glucose-alanine cycle plays a crucial role in gluconeogenesis and nitrogen metabolism. DL-Alanine-3,3,3-d3 is utilized to investigate this cycle by tracing the flow of carbon and nitrogen between tissues and the liver. Studies have shown that using this labeled compound can enhance our understanding of how alanine contributes to glucose production during fasting or exercise .

Drug Development

2.1 Pharmacokinetics and Drug Metabolism

In pharmacology, DL-Alanine-3,3,3-d3 serves as a valuable tool for studying drug metabolism. By labeling drugs with deuterated alanine, researchers can monitor metabolic pathways and identify potential metabolites using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This application is vital for optimizing drug formulations and understanding their pharmacokinetic profiles .

2.2 Biomarker Discovery

The use of DL-Alanine-3,3,3-d3 in metabolomics has led to the discovery of potential biomarkers for various diseases. For example, studies have employed this compound to analyze serum metabolites in hepatocellular carcinoma patients, identifying alanine derivatives that may serve as early diagnostic markers .

Material Science

3.1 Nanoparticle Synthesis

DL-Alanine-3,3,3-d3 has applications in material science, particularly in the synthesis of nanoparticles. It acts as a reducing agent when combined with silver nitrate solutions to produce silver nanoparticles. The isotopic labeling helps track the reaction pathways and optimize conditions for nanoparticle formation .

Table 1: Summary of Applications of DL-Alanine-3,3,3-d3

Application AreaDescriptionKey Techniques Used
Metabolic ResearchProtein turnover studies; glucose-alanine cycle investigationMass spectrometry
Drug DevelopmentPharmacokinetics; biomarker discoveryLiquid chromatography-mass spectrometry
Material ScienceSynthesis of nanoparticlesChemical reduction methods

Case Studies

4.1 Case Study: Metabolomics in Cancer Research

A notable study utilized DL-Alanine-3,3,3-d3 to investigate metabolic alterations in hepatocellular carcinoma (HCC). Researchers employed capillary electrophoresis-time-of-flight mass spectrometry (CE-TOF/MS) to analyze serum samples from HCC patients. The findings revealed significant differences in alanine metabolism compared to healthy controls, highlighting the potential of DL-Alanine-3,3,3-d3 as a biomarker for early cancer detection .

4.2 Case Study: Nanoparticle Production

In a study focused on nanoparticle synthesis, DL-Alanine-3,3,3-d3 was used as a reducing agent alongside silver nitrate to produce silver nanoparticles with controlled sizes and morphologies. The isotopic labeling allowed researchers to trace the formation process and optimize parameters such as temperature and concentration for enhanced yield .

Mechanism of Action

The mechanism of action of DL-Alanine-3,3,3-d3 involves its incorporation into metabolic pathways where it mimics the behavior of non-deuterated alanine. The deuterium atoms provide a distinct signal in analytical techniques, allowing researchers to track its movement and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Alanine-3,3,3-d3 is unique due to its balanced isotopic labeling, making it suitable for a wide range of applications without the complications of chirality. This makes it a versatile tool in both fundamental research and industrial applications .

Biological Activity

DL-Alanine-3,3,3-d3 is a deuterated form of the amino acid alanine, which exists in both D- and L- configurations. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its unique properties and applications. The biological activity of DL-Alanine-3,3,3-d3 can be examined through its metabolism, pharmacokinetics, and potential therapeutic uses.

DL-Alanine-3,3,3-d3 is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₃H₇D₃NO₂
Molecular Weight87.12 g/mol
CAS Number53795-94-1
Synonyms2-amino-3,3,3-trideuteriopropanoic acid

Metabolism and Distribution

Research indicates that DL-Alanine-3,3,3-d3 undergoes racemization in vivo. A study involving germ-free mice demonstrated that D-alanine levels increased significantly after administration of L-alanine labeled with deuterium. This suggests that the compound can be metabolized and utilized by gut microbiota to produce D-alanine, which has implications for understanding amino acid metabolism in different physiological states .

Key Findings on Metabolism:

  • Racemization : The conversion of L-alanine to D-alanine was confirmed through mass spectrometry analysis of tissue samples from treated mice.
  • Biodistribution : D-Ala-3,3,3-d3 was found to accumulate in the central nervous system (CNS), particularly in the pituitary and brain tissues over time .
  • Impact on Insulin Signaling : Treatment with D-Ala led to observable changes in peptide profiles related to insulin production in pancreatic islets .

Biological Applications

DL-Alanine and its isotopically labeled forms have several applications in biomedical research:

1. Drug Development :

  • DL-Alanine derivatives are being explored as potential precursors for synthesizing pharmaceuticals due to their role in metabolic pathways.
  • For example, d-cycloserine, an antibiotic used for tuberculosis treatment, inhibits alanine racemase and blocks D-alanine production necessary for bacterial cell wall synthesis .

2. Imaging Techniques :

  • The use of d-[11C]alanine as a radiotracer has been investigated for positron emission tomography (PET) imaging to detect bacterial infections. This method exploits the unique uptake of d-alanine by living bacteria compared to non-living tissues .

Case Study 1: Synthesis and Application

In a study focusing on the biosynthesis of D/L-alanine using recombinant Escherichia coli, researchers achieved significant yields of both forms through optimized fermentation processes. The study highlighted the potential for large-scale production of alanine derivatives for industrial applications .

Case Study 2: Gut Microbiota Interaction

A detailed examination of how gut microbiota metabolize labeled alanine revealed that microbial communities play a crucial role in amino acid racemization. This finding emphasizes the importance of considering gut health when studying amino acid metabolism and its implications for systemic health .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Alanine-d3
Reactant of Route 2
DL-Alanine-d3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.